molecular formula C19H23N3O3 B267455 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide

カタログ番号 B267455
分子量: 341.4 g/mol
InChIキー: AIHFBPGFKCQNOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide, also known as CXCR4 antagonist, is a small molecule inhibitor that targets CXCR4, a chemokine receptor. CXCR4 plays a crucial role in various biological processes, including cell migration, angiogenesis, and immune response. In recent years, CXCR4 antagonists have gained significant attention as potential therapeutic agents for cancer, HIV/AIDS, and other diseases.

作用機序

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists bind to the 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide receptor and prevent its activation by its ligand, stromal cell-derived factor-1 (SDF-1). This blocks the downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have been shown to have several biochemical and physiological effects, including inhibition of tumor growth, metastasis, and angiogenesis, induction of apoptosis, and inhibition of HIV entry into host cells. 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have also been shown to modulate immune response by regulating the trafficking of immune cells.

実験室実験の利点と制限

One of the advantages of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists is their specificity for the 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide receptor, which minimizes off-target effects. However, 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists also have some limitations, such as poor solubility, low bioavailability, and potential toxicity.

将来の方向性

There are several future directions for the development and application of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists. One of the directions is the optimization of the pharmacokinetic properties of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists, such as solubility, bioavailability, and half-life. Another direction is the combination of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance their efficacy. Additionally, the development of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists with improved selectivity for different 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide isoforms could lead to more targeted and effective therapies.

合成法

The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists involves several steps, including the preparation of starting materials, coupling reactions, and purification. One of the commonly used methods for synthesizing 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists is the solid-phase peptide synthesis (SPPS) method. SPPS involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage to obtain the final product.

科学的研究の応用

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have been extensively studied for their potential applications in cancer therapy. Studies have shown that 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists can inhibit tumor growth, metastasis, and angiogenesis by blocking the 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide/SDF-1 axis. 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have also been investigated for their potential use in HIV/AIDS therapy, as 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide plays a crucial role in HIV entry into host cells.

特性

製品名

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide

分子式

C19H23N3O3

分子量

341.4 g/mol

IUPAC名

3-(cyclohexylcarbamoylamino)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H23N3O3/c23-18(20-13-17-10-5-11-25-17)14-6-4-9-16(12-14)22-19(24)21-15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13H2,(H,20,23)(H2,21,22,24)

InChIキー

AIHFBPGFKCQNOE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

正規SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。